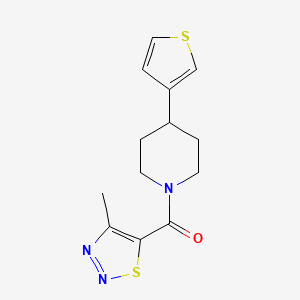

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" features a methanone core bridging two heterocyclic moieties: a 4-methyl-1,2,3-thiadiazole and a 4-(thiophen-3-yl)piperidine. The thiadiazole ring is known for its electron-deficient properties and role in medicinal chemistry, while the thiophene-substituted piperidine may enhance lipophilicity and influence pharmacokinetics . Potential applications include kinase inhibition or antimicrobial activity, inferred from structurally related molecules .

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-5-2-10(3-6-16)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVNHEPPYXKDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a 1,2,3-thiadiazole scaffold, have been found to exhibit diverse biological activities

Mode of Action

It’s worth noting that the 1,2,3-thiadiazole scaffold is known to interact strongly with biological targets, often through hydrogen bonding. This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article will delve into its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a thiophene moiety and a piperidine group, which are known for their diverse biological activities. The structural configuration is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A structure-activity relationship (SAR) study highlighted that modifications at specific positions on the thiadiazole ring can enhance activity against various pathogens.

| Compound | Activity | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| Thiadiazole Derivative A | Moderate | 32.6 | E. coli, S. aureus |

| Thiadiazole Derivative B | High | 15.0 | C. albicans |

| (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | TBD | TBD | TBD |

Studies have shown that compounds with a free amino group at position 2 of the thiadiazole scaffold exhibit moderate inhibitory activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

In vitro studies demonstrated that certain thiadiazole compounds inhibit cancer cell proliferation effectively:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | HeLa | 10.5 |

| Compound Y | MCF-7 | 8.7 |

| (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | TBD |

The anticancer activity is attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis .

3. Antiviral Activity

Recent studies have indicated that certain thiadiazole derivatives possess antiviral properties, particularly against viral infections such as influenza and HIV. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Case Study 2: Anticancer Potential

In a separate investigation, several thiadiazole derivatives were tested against breast cancer cell lines. The study concluded that compounds with a thiophene moiety showed significant cytotoxic effects, suggesting that the incorporation of such moieties can enhance anticancer activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole and piperidine moieties exhibit notable anticancer properties. The incorporation of these functional groups enhances the cytotoxic activity against various cancer cell lines.

A study demonstrated that derivatives of thiadiazoles showed enhanced antitumor activity when modified with piperidine structures, suggesting a structure–activity relationship that favors these modifications for increased efficacy against breast and lung cancers .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. The presence of the thiophene ring in the structure significantly contributes to the compound's effectiveness against various pathogens.

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Compound D | E. coli | Inhibition Zone (mm) | |

| Compound E | S. aureus | Inhibition Zone (mm) | |

| Compound F | C. albicans | MIC (µg/mL) |

Research indicates that compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Mechanism

The cytotoxicity of thiadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways, including:

- Inhibition of tubulin polymerization , leading to cell cycle arrest.

- Activation of caspases , which are crucial for the apoptotic process.

Antimicrobial Mechanism

For antimicrobial activity, the proposed mechanisms include:

- Disruption of bacterial cell membranes.

- Interference with nucleic acid synthesis.

Anticancer Study

In a recent study published in MDPI, a series of thiadiazole-based compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted that modifications at specific positions of the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 and A549 cell lines .

Antimicrobial Study

Another study focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated promising inhibitory effects, suggesting that these compounds could serve as templates for new antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety is reactive toward nucleophilic substitution, particularly at the C-4 and C-5 positions. This reactivity is enhanced by the electron-withdrawing nature of the sulfur and nitrogen atoms.

Example reaction :

Replacement of the methyl group on the thiadiazole with amines or thiols under basic conditions:

Yields for analogous thiadiazole substitutions range from 45–78% , depending on the nucleophile and solvent .

Electrophilic Substitution on the Thiophene Ring

The thiophene substituent undergoes electrophilic aromatic substitution (EAS) at the α-positions (C-2 and C-5). Halogenation and nitration are well-documented:

Nitration :

Reaction conditions: 0–5°C , 2 hours, yielding 62–85% .

Halogenation :

Bromination with Br₂ in CCl₄ produces 3-bromo-thiophene derivatives in 70–92% yield .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Acylation :

Reaction efficiency depends on steric hindrance, with yields of 55–88% .

Alkylation :

Quaternary ammonium salts form via reaction with alkyl halides (e.g., CH₃I):

Reported yields: 68–94% .

Cyclization Reactions

The compound serves as a precursor in heterocycle-forming reactions:

Thiadiazole-piperidine cyclization :

Under acidic conditions, intramolecular cyclization produces bicyclic thiadiazolo-piperidines :

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings with boronic acids:

Example :

Optimized conditions: DMAC solvent, 100°C, 2 hours , yields 46–75% .

Comparative Reaction Data

Key reactions and their outcomes are summarized below:

| Reaction Type | Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Thiadiazole nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 62–85 | Isomeric nitro products |

| Piperidine acylation | RCOCl/Et₃N, RT, 6h | 55–88 | Diacylated species |

| Thiophene bromination | Br₂/CCl₄, 25°C, 1h | 70–92 | Dibrominated adducts |

| Suzuki coupling | Pd(PPh₃)₄, DMAC, 100°C, 2h | 46–75 | Homocoupling products |

Mechanistic Insights

-

Thiadiazole reactivity : Enhanced by resonance stabilization of transition states during substitution .

-

Piperidine acylation : Follows a two-step mechanism involving initial deprotonation and subsequent nucleophilic attack.

-

Thiophene EAS : Directed by the electron-donating effects of the sulfur atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

a) (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Structural Difference : Replaces the thiophen-3-yl group with a pyridazin-3-yloxy substituent.

- Bioactivity: Pyridazine derivatives often target enzymes like phosphodiesterases, suggesting divergent therapeutic applications .

b) (4-(Aminomethyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Structural Difference: Substitutes thiophen-3-yl with an aminomethyl group.

- Implications: Basicity: The aminomethyl group introduces a basic nitrogen, altering ionization states at physiological pH.

Heterocyclic Core Modifications

a) 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Structural Difference: Replaces the thiadiazole-methanone core with a pyrazolone-benzothiazole system.

- Implications: Electrophilicity: The pyrazolone ring may enhance electrophilic reactivity, increasing interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

Comparative Data Table

Research Findings and Implications

- Thiophene vs. Pyridazine : The thiophene substituent likely enhances blood-brain barrier penetration due to its aromatic, lipophilic nature, whereas pyridazine may favor solubility in polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.